2-(2-Chloroacetyl)benzonitrile
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Description
2-(2-Chloroacetyl)benzonitrile is a chemical compound used in laboratory settings . Its molecular formula is C9H6ClNO and it has a molecular weight of 179.6030 g/mol .
Synthesis Analysis
The synthesis of 2-(2-Chloroacetyl)benzonitrile or similar compounds often involves the use of acetonitrile as an important intermediate in organic synthesis . A series of V2O5/Al2O3 catalysts were prepared by a wet impregnation method and employed for a one-step synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation in a fixed bed reactor at atmospheric pressure .Molecular Structure Analysis
The molecular structure of 2-(2-Chloroacetyl)benzonitrile can be analyzed using various methods such as NMR, HPLC, LC-MS, UPLC . Further studies can be conducted using molecular dynamics simulations .Chemical Reactions Analysis
The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . The [3+2] cycloaddition reactions of benzonitrile oxide with ethyl trans-cinnamate, ethyl crotonate, and trans-2-penten-1-ol have been studied in gas phase and in acetonitrile, ethyl acetate, and tetrahydrofuran .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Chloroacetyl)benzonitrile can be analyzed using methods such as melting point analysis and molecular weight determination .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-chloroacetyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-5-9(12)8-4-2-1-3-7(8)6-11/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWBWNBFUCQEJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143513 |
Source
|
Record name | Benzonitrile, o-(chloroacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10143513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroacetyl)benzonitrile | |
CAS RN |
1008-15-7 |
Source
|
Record name | Benzonitrile, o-(chloroacetyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, o-(chloroacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10143513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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